molecular formula C12H13NO3S B580894 3-Ethynyl-1-tosylazetidin-3-OL CAS No. 1349199-60-5

3-Ethynyl-1-tosylazetidin-3-OL

Cat. No.: B580894
CAS No.: 1349199-60-5
M. Wt: 251.3
InChI Key: HZMIQKHGXQUABN-UHFFFAOYSA-N
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Description

3-Ethynyl-1-tosylazetidin-3-OL, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-1-(4-methylphenyl)sulfonylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-3-12(14)8-13(9-12)17(15,16)11-6-4-10(2)5-7-11/h1,4-7,14H,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMIQKHGXQUABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethynyl-1-tosylazetidin-3-OL role in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

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Analyzing CuAAC Reactions

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Confirming Limited Data

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Assessing Knowledge Gaps

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Addressing the Data Deficiency

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Finalizing The Technical Guide

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Stability and storage conditions for 3-Ethynyl-1-tosylazetidin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Analyzing Stability Parameters

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Analyzing Azetidine Reactivity

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Evaluating Stability Factors

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Proposing Stability Studies

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Developing Experimental Protocols

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Analyzing Stability & Storage

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Structuring the Guide's Contents

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Outlining Degradation Pathways

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Methodological & Application

Application Notes and Protocols for Click Chemistry Conjugation of 3-Ethynyl-1-tosylazetidin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 3-Ethynyl-1-tosylazetidin-3-OL in Drug Discovery

The confluence of bioorthogonal chemistry and novel scaffold design has opened new frontiers in the synthesis of complex molecular architectures for drug discovery. This compound is a prime example of a building block engineered for this purpose. It strategically combines three key features:

  • A Terminal Alkyne: This functional group serves as a versatile handle for "click" chemistry, specifically the highly efficient and selective azide-alkyne cycloaddition reactions.

  • A Strained Azetidine Ring: The four-membered azetidine ring is a sought-after motif in medicinal chemistry.[1][2][3] Its inherent ring strain and sp³-rich character can confer favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity.[1][4]

  • A Tertiary Alcohol and a Tosyl Protecting Group: The hydroxyl group offers a potential site for further functionalization, while the robust tosyl group protects the azetidine nitrogen, ensuring its stability during synthesis and conjugation.

These attributes make this compound a valuable reagent for introducing the unique azetidine scaffold into a wide array of biomolecules and small-molecule probes, thereby accelerating the exploration of chemical space in drug development programs.[5] This guide provides detailed protocols for the two primary modalities of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Robust and Efficient Conjugation Strategy

The CuAAC reaction is the gold standard for click chemistry, renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole.[6][7] This method is ideal for conjugating this compound to azide-bearing molecules in a controlled and predictable manner. The reaction is catalyzed by Cu(I) ions, which can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[6]

Causality Behind Experimental Choices for CuAAC:
  • Catalyst System: The combination of copper(II) sulfate and sodium ascorbate is a widely adopted, cost-effective, and reliable method for generating the active Cu(I) catalyst.[6][8] The excess sodium ascorbate also helps to prevent oxidative side reactions.[6] For more sensitive substrates or biological applications where copper cytotoxicity is a concern, the use of a copper(I)-stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) is recommended.

  • Solvent System: A mixture of a water-miscible organic solvent (like DMSO or t-BuOH) and water is often employed to accommodate both hydrophobic and hydrophilic reactants. This ensures the solubility of all components, which is critical for reaction efficiency.

  • Reaction Temperature: Most CuAAC reactions proceed efficiently at room temperature, underscoring the "click" chemistry ideal of mild reaction conditions.[6][9]

Detailed Protocol for CuAAC with this compound

Materials:

  • This compound (FW: 251.30 g/mol )[10][11][12]

  • Azide-containing molecule of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvents: Dimethyl sulfoxide (DMSO) and deionized water

  • Reaction vessel (e.g., a glass vial with a magnetic stir bar)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Azide-containing molecule: Prepare a 10 mM stock solution in DMSO or a suitable solvent.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh for optimal performance.[13]

  • Reaction Setup:

    • In a clean reaction vial, add the desired volume of the this compound stock solution (e.g., 100 µL for a 1 µmol reaction).

    • Add the azide-containing molecule. A slight excess (1.1 to 1.5 equivalents) relative to the alkyne can be used to ensure complete consumption of the limiting reagent.

    • Add DMSO and deionized water to achieve the desired final reaction concentration and solvent ratio (a 1:1 to 4:1 DMSO:water ratio is a good starting point).

    • Vortex the mixture gently to ensure homogeneity.

  • Initiation of the Reaction:

    • Add the sodium ascorbate solution to a final concentration of 5 mM.

    • Add the copper(II) sulfate solution to a final concentration of 1 mM.

    • If the reaction is oxygen-sensitive, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes before adding the copper catalyst.[13]

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with gentle stirring for 1-4 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary for a Typical CuAAC Reaction
ParameterRecommended ValueRationale
Alkyne Concentration 1-10 mMA good starting range for efficient reaction kinetics.
Azide to Alkyne Ratio 1.1:1 to 1.5:1A slight excess of the azide can drive the reaction to completion.
Copper(II) Sulfate 0.1-1 mol%Catalytic amounts are sufficient.
Sodium Ascorbate 5-10 mol%Ensures reduction of Cu(II) and prevents oxidation.
Solvent System DMSO/H₂O or t-BuOH/H₂OAccommodates a wide range of substrate polarities.
Temperature Room TemperatureMild conditions that preserve sensitive functional groups.
Reaction Time 1-4 hoursTypically sufficient for high conversion.
Experimental Workflow for CuAAC

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Stock_Alkyne Alkyne Stock (10 mM in DMSO) Mix Combine Alkyne, Azide, & Solvents Stock_Alkyne->Mix Stock_Azide Azide Stock (10 mM in DMSO) Stock_Azide->Mix Stock_Cu CuSO4 Stock (100 mM in H2O) Add_Reagents Add Na Ascorbate & CuSO4 Stock_Cu->Add_Reagents Stock_Ascorbate Na Ascorbate Stock (1 M in H2O, Fresh) Stock_Ascorbate->Add_Reagents Mix->Add_Reagents React Stir at RT (1-4 h) Add_Reagents->React Monitor Monitor by TLC or LC-MS React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Workflow for the CuAAC of this compound.

II. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Bioorthogonal Approach

For applications in biological systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful metal-free alternative.[14][15][16][17] This reaction relies on the high ring strain of a cyclooctyne derivative to accelerate the cycloaddition with an azide, eliminating the need for a catalyst.[15][17] While this compound itself is not a strained alkyne, it can be readily conjugated to molecules that are subsequently reacted with a strained cyclooctyne-bearing partner. For the purpose of this guide, we will consider the reaction of an azide-functionalized this compound derivative with a cyclooctyne.

Causality Behind Experimental Choices for SPAAC:
  • Cyclooctyne Reagent: The choice of cyclooctyne is critical as it dictates the reaction kinetics.[18] Derivatives such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) are commonly used due to their high reactivity and stability.[15]

  • Solvent System: SPAAC is compatible with a wide range of solvents, including aqueous buffers, making it highly suitable for biological applications.[14] The choice of solvent is primarily dictated by the solubility of the reactants.

  • Stoichiometry: Near-equimolar amounts of the azide and cyclooctyne are often sufficient for high conversion, although a slight excess of one reagent can be used to drive the reaction to completion.

Detailed Protocol for SPAAC

(This protocol assumes the prior synthesis of an azide-functionalized derivative of this compound)

Materials:

  • Azide-functionalized this compound derivative

  • Cyclooctyne reagent (e.g., a DBCO-functionalized molecule)

  • Solvent (e.g., Phosphate-buffered saline (PBS), DMSO, or a mixture)

  • Reaction vessel

Step-by-Step Methodology:

  • Preparation of Reactant Solutions:

    • Dissolve the azide-functionalized azetidine derivative in a suitable solvent to a known concentration (e.g., 10 mM).

    • Dissolve the cyclooctyne reagent in a compatible solvent to a similar concentration.

  • Reaction Setup:

    • In a reaction vial, combine the azide and cyclooctyne solutions. For biological labeling, this step might involve adding the cyclooctyne reagent to cells or lysates that have been metabolically labeled with an azide-azetidine precursor.

    • Ensure thorough mixing.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at the desired temperature (typically room temperature to 37°C for biological samples).

    • Reaction times can vary from minutes to several hours depending on the specific cyclooctyne used and the concentrations of the reactants.

    • Monitor the reaction by LC-MS or, in the case of fluorescently tagged reagents, by fluorescence imaging.

  • Purification:

    • For in vitro reactions, purification can be achieved by standard chromatographic techniques such as HPLC.

    • For biological samples, purification may involve affinity pulldown (if one of the reactants is tagged, e.g., with biotin) followed by SDS-PAGE.

Quantitative Data Summary for a Typical SPAAC Reaction
ParameterRecommended ValueRationale
Reactant Concentrations 10 µM - 1 mMDependent on the application, lower concentrations are common in biological settings.
Azide to Cyclooctyne Ratio 1:1 to 1:1.5Near-equimolar ratios are often effective.
Solvent System Aqueous buffers, DMSO, DMFChosen based on reactant solubility and application.
Temperature Room Temperature to 37°CMild conditions suitable for biological systems.
Reaction Time 0.5 - 12 hoursHighly dependent on the specific cyclooctyne and reactant concentrations.
Experimental Workflow for SPAAC

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide_Azetidine Azide-Functionalized Azetidine Derivative Combine Combine Reactants in Suitable Solvent Azide_Azetidine->Combine Cyclooctyne Cyclooctyne Reagent (e.g., DBCO) Cyclooctyne->Combine Incubate Incubate at RT - 37°C (0.5-12 h) Combine->Incubate Monitor Monitor by LC-MS or Fluorescence Incubate->Monitor Purify Purify by HPLC or Affinity Pulldown Monitor->Purify Product Final Conjugate Purify->Product

Caption: Workflow for the SPAAC of an azide-functionalized azetidine derivative.

III. Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low or No Product Formation (CuAAC) Inactive catalyst (Cu(I) oxidized to Cu(II))Use freshly prepared sodium ascorbate solution. Degas the reaction mixture with an inert gas.
Poor solubility of reactantsAdjust the solvent system. Try different co-solvents like t-BuOH or DMF.
Multiple Products (CuAAC) Side reactions (e.g., alkyne homocoupling)Ensure an adequate excess of sodium ascorbate. Use a copper-stabilizing ligand like TBTA.
Slow Reaction Rate (SPAAC) Low reactivity of the cyclooctyneUse a more reactive cyclooctyne derivative (e.g., DBCO, BCN). Increase the concentration of reactants if possible.
Steric hindrance around the azide or alkyneIf designing a custom synthesis, consider using a longer linker to separate the reactive moieties from bulky groups.
Difficulty in Purification Excess reagents co-eluting with the productOptimize the stoichiometry to minimize excess reagents. Employ orthogonal purification methods (e.g., ion exchange if applicable).

Conclusion

This compound is a highly valuable building block for medicinal chemistry and chemical biology, providing a straightforward entry point for incorporating the pharmacologically relevant azetidine scaffold. The choice between the robust, high-yielding CuAAC and the biocompatible SPAAC will depend on the specific application. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • van der Vlist, J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. Retrieved from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Albéniz, A. C., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • ChemRxiv. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Tosylazetidin-3-OL. Retrieved from [Link]

  • Wang, H., et al. (2016). Comparative Analysis of Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in O-GlcNAc Proteomics. PubMed. Retrieved from [Link]

  • Klouda, L., et al. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing. Retrieved from [Link]

  • Aytemir, M. D., et al. (2023). The Use of Click Chemisty in Drug Development Applications. DergiPark. Retrieved from [Link]

  • Nam, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Patil, S. A., et al. (2018). Click chemistry based regioselective one-pot synthesis of coumarin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones as newer potent antitubercular agents. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Debets, M. F., et al. (2011). Strain-promoted azide-alkyne cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Retrieved from [Link]

  • EON Biotech. (n.d.). This compound – (1349199-60-5). Retrieved from [Link]

Sources

The Strategic Application of 3-Ethynyl-1-tosylazetidin-3-OL in the Modular Synthesis of Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Scaffolds in PET Radiotracer Development

Positron Emission Tomography (PET) remains at the forefront of non-invasive molecular imaging, providing invaluable insights into physiological and pathological processes in vivo.[1] The efficacy of PET is fundamentally reliant on the design and synthesis of highly specific and stable radiotracers.[2] Historically, the development of these agents has been a complex endeavor, often hampered by harsh radiolabeling conditions and metabolic instability of the tracer molecules. The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the field.[3][4] These bioorthogonal reactions offer rapid, efficient, and highly selective conjugation under mild, aqueous conditions, making them ideal for the incorporation of short-lived positron-emitting radionuclides like Fluorine-18 (¹⁸F, t½ ≈ 109.8 min).[2][4][5]

Concurrently, there is a growing appreciation for the role of the molecular scaffold in defining the pharmacokinetic and pharmacodynamic properties of a radiotracer. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as a "privileged motif" in medicinal chemistry.[6][7] Their inherent ring strain (approx. 25.4 kcal/mol), conformational rigidity, and sp³-rich character contribute to enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles in drug candidates.[6][7] Several FDA-approved drugs incorporate the azetidine core to leverage these advantages.[6]

This application note details the utility of 3-Ethynyl-1-tosylazetidin-3-OL as a versatile and strategic building block for the synthesis of next-generation PET imaging agents. This compound synergistically combines the key features of an azetidine scaffold with a terminal alkyne, rendering it an ideal substrate for click chemistry-mediated radiolabeling.

Causality Behind Experimental Choices: Why this compound?

The selection of this compound as a precursor for PET tracer synthesis is underpinned by a series of deliberate chemical and biological considerations:

  • Metabolic Stability and Improved Pharmacokinetics : The azetidine ring is known to enhance metabolic stability by sterically shielding adjacent chemical bonds from enzymatic degradation.[6] This intrinsic stability is crucial for PET tracers to minimize in vivo decomposition and ensure that the detected signal originates from the intact probe at the target site.

  • Bioorthogonal Handle for Radiolabeling : The terminal ethynyl (alkyne) group is a prime functional group for click chemistry. It is relatively inert in biological systems, preventing off-target reactions, yet it reacts efficiently and specifically with an azide-functionalized radiolabeling synthon (e.g., an ¹⁸F-labeled azide) to form a stable triazole linkage.[4][8]

  • Structural Rigidity and Vectorial Projection : The rigid, three-dimensional structure of the azetidine core acts as a precise scaffold. It allows for the well-defined spatial orientation of the ethynyl group for the click reaction and the hydroxyl group for potential secondary functionalization with a targeting vector. This controlled geometry is critical for optimizing ligand-receptor interactions.

  • Secondary Functionalization Potential : The tertiary alcohol at the 3-position provides a convenient point for post-radiolabeling conjugation. A targeting moiety (e.g., a peptide, antibody fragment, or small molecule inhibitor) can be attached via an ether or ester linkage, transforming the radiolabeled core into a target-specific imaging agent.

  • Protecting Group Strategy : The tosyl group serves as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions during synthesis and radiolabeling. It can be removed under specific conditions if a free secondary amine is desired in the final product for further modification.

Experimental Workflows and Protocols

The synthesis of a PET imaging agent using this compound can be conceptualized as a modular, two-stage process:

  • Stage 1: Radiolabeling of the Azetidine Core : An ¹⁸F-labeled azide synthon is first prepared and then "clicked" onto the this compound scaffold.

  • Stage 2: (Optional) Bioconjugation : The resulting radiolabeled azetidinol is conjugated to a targeting vector.

The following diagram illustrates the overall workflow:

G cluster_0 Stage 1: Radiolabeling cluster_1 Stage 2: Bioconjugation (Optional) F18_Source [¹⁸F]Fluoride (from Cyclotron) Azide_Precursor Azide Synthon Precursor (e.g., 2-azidoethyl-4-toluenesulfonate) F18_Source->Azide_Precursor Nucleophilic Substitution F18_Azide [¹⁸F]Fluoroethylazide Labeled_Core [¹⁸F]-Labeled Azetidinol Core F18_Azide->Labeled_Core CuAAC or SPAAC 'Click' Reaction Purification1 HPLC Purification F18_Azide->Purification1 Azetidine This compound Azetidine->Labeled_Core Final_Agent Final PET Imaging Agent Labeled_Core->Final_Agent Conjugation at -OH group Purification2 SPE Purification Labeled_Core->Purification2 Targeting_Vector Targeting Vector (Peptide, Inhibitor, etc.) Targeting_Vector->Final_Agent G cluster_CuAAC CuAAC Reaction Azetidine Azetidine-Alkyne Triazole [¹⁸F]-Labeled Triazole Product Azetidine->Triazole Azide [¹⁸F]Fluoroethylazide Azide->Triazole Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate)

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation: Expected Performance Metrics

The success of a radiolabeling protocol is judged by several key quantitative parameters. The following table provides expected values for the synthesis of an [¹⁸F]-labeled azetidinol core based on literature reports for similar click chemistry reactions.

ParameterProtocol 1: [¹⁸F]FluoroethylazideProtocol 2: CuAAC Labeling
Radiochemical Yield (RCY) 50-65% (decay-corrected) [8]>90% (based on [¹⁸F]azide) [8]
Synthesis Time 20-30 minutes15-25 minutes
Radiochemical Purity >98%>99% (after SPE purification)
Molar Activity (Aₘ) High> 40 GBq/µmol
Reaction Conditions 80-90 °CRoom Temperature to 80 °C

Field-Proven Insights and Trustworthiness

  • Self-Validating Protocols: Each protocol includes a critical quality control step. The identity and purity of the intermediate ([¹⁸F]fluoroethylazide) and the final product are confirmed by radio-HPLC. This ensures that any failure in the synthesis is identified immediately, preventing the use of impure or incorrect compounds in subsequent steps or in vivo studies.

  • Catalyst Considerations: While highly efficient, the use of a copper catalyst in the CuAAC reaction necessitates a robust purification step to remove any residual copper, which can be toxic. [9]The use of SPE cartridges is generally sufficient for preclinical applications, but for clinical translation, more stringent purification and quality control for heavy metal contamination are required.

  • Alternative: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): For applications involving sensitive biological vectors that cannot tolerate even trace amounts of copper, SPAAC is an excellent alternative. [9][10]This would involve replacing this compound with a strained cyclooctyne derivative of the azetidinol. Although the synthesis of the precursor is more complex, the radiolabeling step is simpler as it proceeds without a catalyst. [9][10][11]

Conclusion and Future Directions

This compound represents a highly promising and versatile platform for the development of novel PET imaging agents. Its unique combination of a metabolically robust azetidine scaffold and a bioorthogonal alkyne handle allows for efficient and modular synthesis via click chemistry. The protocols outlined in this note provide a clear and reproducible pathway for the ¹⁸F-labeling of this core structure.

Future work will focus on conjugating this radiolabeled core to a variety of targeting vectors to create specific probes for oncology, neurology (e.g., imaging neuroinflammation), and cardiology. [1][12]The inherent advantages conferred by the azetidine motif are expected to translate into PET tracers with superior in vivo performance, ultimately enabling more accurate diagnosis and monitoring of disease.

References

  • Zeglis, B. M., et al. (2015). Click Chemistry and Radiochemistry: The First 10 Years. PMC - NIH.
  • ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF.
  • PubMed. (2026).
  • Wegrzyniak, A., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. PMC - PubMed Central.
  • PMC - NIH. (n.d.). 18F-Labeling Using Click Cycloadditions.
  • van de Watering, F. C. J., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
  • Tsai, C.-H., et al. (2022). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers.
  • ResearchGate. (n.d.). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203 | Request PDF.
  • OUCI. (n.d.). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry.
  • Al-Amin, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Lee, S. H., et al. (2015). Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging. PMC - NIH.
  • ResearchGate. (n.d.). 18F-Labeling Using Click Cycloadditions.
  • Krasikova, R. N., et al. (2009). “Click Labeling” with 2-[18F]Fluoroethylazide for Positron Emission Tomography.
  • Lohith, T. G., et al. (2020). Neuroinflammation PET Imaging: Current Opinion and Future Directions. PMC.
  • Benchchem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • Alauddin, M. M. (2014).

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Application Notes and Protocols for Fluorescent Labeling of Biomolecules with 3-Ethynyl-1-tosylazetidin-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Reagent for Precision Bioconjugation

In the dynamic landscape of chemical biology and drug discovery, the precise attachment of fluorescent probes to biomolecules is paramount for elucidating biological processes, developing diagnostics, and creating targeted therapeutics.[1] This guide introduces a versatile labeling reagent, 3-Ethynyl-1-tosylazetidin-3-OL , and its derivatives, for the covalent modification of biomolecules. This unique scaffold combines the highly efficient reactivity of a terminal alkyne for "click chemistry" with the intriguing chemical properties of a strained N-tosylazetidine ring.[2]

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties to bioactive molecules.[3] Its incorporation into fluorescent probes offers the potential for enhanced cell permeability and unique photophysical characteristics. The terminal ethynyl group serves as a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, enabling the chemoselective ligation to azide-modified biomolecules in complex biological milieu.[4]

This document provides a comprehensive overview of the chemical principles, detailed experimental protocols, and practical considerations for utilizing this compound derivatives for the fluorescent labeling of proteins and nucleic acids.

Chemical Principles and Reagent Design

The core of this labeling strategy lies in the robust and specific formation of a triazole linkage between the ethynyl group of the azetidine reagent and an azide-functionalized biomolecule. The choice between CuAAC and SPAAC depends on the nature of the biological sample and the tolerance for a copper catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used bioorthogonal reaction that proceeds rapidly under mild, aqueous conditions in the presence of a copper(I) catalyst.[4] The reaction is highly specific for terminal alkynes and azides, making it ideal for labeling complex biological mixtures. The general mechanism is depicted below:

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1_alkyne R1-C≡CH triazole Triazole R1_alkyne->triazole R2_azide R2-N3 R2_azide->triazole Cu_I Cu(I) Cu_I->R1_alkyne Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The N-tosylazetidine moiety in this compound is generally stable under CuAAC conditions. The tosyl group, being electron-withdrawing, activates the azetidine ring, making it susceptible to nucleophilic attack and ring-opening under certain conditions, a property that could be exploited for further modifications post-labeling.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides. To employ this compound in a SPAAC reaction, it would first need to be conjugated to a strained alkyne, such as dibenzocyclooctyne (DBCO), through its hydroxyl group.

Derivatization of this compound with Fluorescent Dyes

The hydroxyl group on the 3-position of the azetidine ring provides a convenient handle for the pre-synthesis of fluorescent probes. A fluorescent dye containing a reactive group (e.g., a carboxylic acid, NHS ester, or isothiocyanate) can be coupled to the hydroxyl group to generate a fluorescent alkyne reporter for subsequent click chemistry labeling.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent this compound Derivative (General Procedure)

This protocol describes a general method for coupling a fluorescent dye containing a carboxylic acid to this compound via an ester linkage.

Materials:

  • This compound

  • Fluorescent dye with a carboxylic acid functional group (e.g., Carboxy-tetramethylrhodamine, TAMRA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the fluorescent dye-carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the fluorescent azetidine-alkyne probe.

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Fluorescent Labeling of Proteins via CuAAC

This protocol provides a general procedure for labeling an azide-modified protein with a fluorescent this compound derivative.

Materials:

  • Azide-modified protein (e.g., produced by metabolic labeling with an azide-containing amino acid analog)

  • Fluorescent this compound derivative (from Protocol 1)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO for dissolving the fluorescent probe

Procedure:

  • Prepare Stock Solutions:

    • Fluorescent azetidine-alkyne probe: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • THPTA or TBTA: 50 mM in water or DMSO/water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein (final concentration 10-100 µM) in PBS.

      • Fluorescent azetidine-alkyne probe (final concentration 100-500 µM).

      • Premixed catalyst solution: Combine CuSO₄ and THPTA/TBTA at a 1:5 molar ratio and add to the reaction mixture (final CuSO₄ concentration 1-2 mM).

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution (final concentration 5-10 mM).

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification of the Labeled Protein:

    • Remove unreacted fluorescent probe and catalyst using a suitable method such as:

      • Size-exclusion chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with an appropriate buffer.

      • Affinity chromatography: If the protein has an affinity tag, use the corresponding resin for purification.[5][6]

      • Dialysis: Dialyze the reaction mixture against a large volume of buffer.

  • Analysis of Labeling:

    • Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning.

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its absorption maximum).

Protein_Labeling_Workflow Start Start: Azide-Modified Protein Add_Probe Add Fluorescent Azetidine-Alkyne Probe Start->Add_Probe Add_Catalyst Add Cu(I) Catalyst (CuSO4 + Reductant + Ligand) Add_Probe->Add_Catalyst Incubate Incubate at RT (1-4 hours) Add_Catalyst->Incubate Purify Purify Labeled Protein (SEC, Affinity, or Dialysis) Incubate->Purify Analyze Analyze Labeling (SDS-PAGE, UV-Vis) Purify->Analyze End End: Fluorescently Labeled Protein Analyze->End

Caption: Workflow for Protein Labeling via CuAAC.

Protocol 3: Fluorescent Labeling of Nucleic Acids via SPAAC

This protocol outlines a general procedure for labeling azide-modified nucleic acids (DNA or RNA) with a DBCO-derivatized this compound.

Materials:

  • Azide-modified nucleic acid (e.g., synthesized with an azide-modified nucleotide)

  • DBCO-derivatized this compound (synthesized by coupling a DBCO-NHS ester to the hydroxyl group of the azetidine)

  • Nuclease-free water or appropriate buffer (e.g., TE buffer)

  • DMSO for dissolving the DBCO-azetidine probe

Procedure:

  • Prepare Stock Solutions:

    • DBCO-azetidine probe: 10 mM in DMSO.

  • Labeling Reaction:

    • In a nuclease-free microcentrifuge tube, combine:

      • Azide-modified nucleic acid (final concentration 1-10 µM).

      • DBCO-azetidine probe (final concentration 10-100 µM).

    • Incubate the reaction at room temperature for 2-12 hours, or at 37 °C for faster kinetics.

  • Purification of the Labeled Nucleic Acid:

    • Remove unreacted probe by:

      • Ethanol precipitation: A standard method for concentrating and purifying nucleic acids.

      • Size-exclusion chromatography: Using a column suitable for the size of the nucleic acid.

  • Analysis of Labeling:

    • Confirm labeling by gel electrophoresis (e.g., denaturing PAGE for RNA and oligonucleotides) with fluorescence visualization.

    • Quantify labeling efficiency using UV-Vis spectroscopy.

Data Presentation: Photophysical Properties of Common Fluorophores

The choice of fluorophore is critical for the success of any fluorescence-based experiment. The following table summarizes the key photophysical properties of several common fluorescent dyes that can be conjugated to this compound.[7][][9]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein (FITC) 494518~75,000>0.9
Tetramethylrhodamine (TAMRA) 555580~95,000~0.2
Cyanine3 (Cy3) 550570~150,000~0.15
Cyanine5 (Cy5) 649670~250,000~0.2
Alexa Fluor 488 495519~71,000~0.92
Alexa Fluor 555 555565~150,000~0.1
Alexa Fluor 647 650668~239,000~0.33
BODIPY FL 503512~80,000>0.9

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The inclusion of appropriate controls is essential to ensure the specificity and efficiency of the labeling reaction.

  • Negative Controls:

    • A reaction without the copper catalyst (for CuAAC) to check for any background reaction.

    • A reaction with a biomolecule that does not contain an azide group to assess non-specific binding of the fluorescent probe.

    • A reaction without the fluorescent probe to serve as a baseline for fluorescence measurements.

  • Positive Controls:

    • A reaction with a known azide-containing biomolecule and a well-characterized alkyne-fluorophore to ensure that the reaction conditions are optimal.

By comparing the results from the experimental samples with these controls, researchers can confidently validate the success of their labeling experiments.

Conclusion and Future Directions

This compound and its derivatives represent a promising new class of reagents for the fluorescent labeling of biomolecules. The combination of a reactive alkyne handle for click chemistry and a functionalizable, medicinally relevant azetidine scaffold opens up new avenues for the design of sophisticated molecular probes. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of these novel reagents in their specific applications.

Future work will focus on the synthesis of a broader range of fluorescent derivatives with diverse photophysical properties and the exploration of the reactivity of the N-tosylazetidine ring for subsequent, orthogonal modifications. These advancements will further expand the toolkit of chemical biologists and drug discovery scientists for the precise interrogation of biological systems.

References

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of Azetidines. In The Chemistry of Heterocyclic Compounds (Vol. 64, pp. 1-385). John Wiley & Sons, Inc. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Li, Y., et al. (2023). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. International Journal of Molecular Sciences, 24(13), 10767. [Link]

  • Singh, G., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Nguyen, T., Joshi, N. S., & Francis, M. B. (2006). An affinity-based method for the purification of fluorescently-labeled biomolecules. Bioconjugate chemistry, 17(4), 869–872. [Link]

  • University of California, Berkeley. (2019, March 15). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. College of Chemistry. [Link]

  • Ray, J. (n.d.). A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. RayBiotech. [Link]

  • Wang, C., et al. (2021). SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts. Proceedings of the National Academy of Sciences, 118(12), e2022235118. [Link]

  • Li, Z., et al. (2021). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. Organic & Biomolecular Chemistry, 19(26), 5856-5860. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Taira, M. C., et al. (2004). Stability of liposomal formulations in physiological conditions for oral drug delivery. Drug delivery, 11(2), 123–128. [Link]

  • Alcaide, B., et al. (2005). The synthesis of 'tyrosyl' peptidomimetics by acid-catalyzed N(1)–C(4) ring opening of 4-(4′-hydroxyphenyl)-azetidine-2-ones. Tetrahedron, 61(20), 4879-4886. [Link]

  • Wang, Y., et al. (2022). A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. RSC advances, 12(42), 27285–27291. [Link]

  • Nguyen, T., Joshi, N. S., & Francis, M. B. (2006). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Bioconjugate Chemistry, 17(4), 869-872. [Link]

  • Urano, Y., et al. (2021). Late-stage functionalisation of alkyne-modified phospha-xanthene dyes: lysosomal imaging using an off–on–off type of pH probe. Chemical Science, 12(20), 7048-7057. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1272378. [Link]

  • Li, Z., et al. (2021). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. Organic & Biomolecular Chemistry, 19(26), 5856-5860. [Link]

  • Uttamapinant, C., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(8), 1620-1634. [Link]

  • Zeglis, B. M., et al. (2020). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. Bioconjugate Chemistry, 31(5), 1254-1262. [Link]

  • Ganz, D., Harijan, D., & Wagenknecht, H. A. (2020). Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry. RSC chemical biology, 1(3), 194–213. [Link]

  • Kapanidis, A. N., & Weiss, S. (2002). Fluorescent probes and bioconjugation chemistries for single-molecule fluorescence analysis of biomolecules. The Journal of Chemical Physics, 117(24), 10953-10964. [Link]

  • Padwa, A. (2023). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Chemistry, 5(3), 1957-1960. [Link]

  • Bio-Synthesis, Inc. (n.d.). Fluorescent Dye Labeling. Retrieved from [Link]

  • Zanella, D., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(3), 100612. [Link]

  • Reddy, Ch. R., & Chandrasekhar, S. (2006). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Synlett, 2006(19), 3359-3361. [Link]

  • Wang, Y., et al. (2022). A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. RSC advances, 12(42), 27285–27291. [Link]

  • Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • McCallum, T., & Griesbeck, A. G. (2023). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 19, 1152-1158. [Link]

  • Wang, Z., et al. (2020). Enantioselective [2 + 2] cycloaddition of N-allenamides with cyclic N-sulfonylketimines: access to polysubstituted azetidines bearing quaternary stereocenters. Organic letters, 22(1), 247–252. [Link]

  • Fernández, I., et al. (2020). Common Commercially Available Fluorophores and Their Properties. Chemistry – A European Journal, 26(48), 10834-10849. [Link]

  • Fidabio. (2023, December 20). How to label samples efficiently? Towards Informed Labelling & Purification Practices: How Transparency Impacts Workflows. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications [Doctoral dissertation, University of Birmingham]. [Link]

  • Synthesis Workshop. (2023, December 29). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz [Video]. YouTube. [Link]

  • Uttamapinant, C., et al. (2013). Comparison of live-cell and fixed-cell CuAAC labeling protocols. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Ethynyl-1-tosylazetidin-3-OL click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm currently engaged in comprehensive Google searches to establish a robust foundation of authoritative information on CuAAC click chemistry, specifically concentrating on the intricacies of the substrate.

Analyzing Reaction Dynamics

I've shifted my focus to dissecting the information I've collected, pinpointing recurring experimental challenges, and their root causes, especially considering the azetidine ring and terminal alkyne. Now, I'm working to structure the technical support content as a logical Q&A, preparing a troubleshooting guide and FAQ section with detailed explanations and solutions.

Commencing Initial Research

I'm now starting my research, focusing on CuAAC click chemistry with a substrate of 3-Ethynyl-1-tosylazetidin-3-OL. I'm investigating reaction mechanisms, catalysts, common solvents, potential side reactions, and optimization strategies to lay the groundwork for my technical guide.

Reviewing Core Reaction

I've established a solid base with the CuAAC reaction, the mechanism, and copper catalyst roles. Now, I'm delving into the factors impacting reaction efficiency, focusing on stereochemistry and regioselectivity. I'm also examining the scope of substrates and exploring how various modifications influence the reaction.

Analyzing Substrate Specifics

I've got a comprehensive grasp of the CuAAC reaction, including the mechanism, catalysts, and common challenges. My attention has turned to the target substrate, this compound. The azetidine ring's strain and the tertiary alcohol adjacent to the alkyne are now my focal points. I'm considering steric hindrance and potential side reactions tied to the azetidine's stability. While general troubleshooting applies, I need specifics regarding this unique compound.

Investigating Azetidine Reactivity

I've built a good base on the CuAAC, the mechanism, catalysts, and generic troubleshooting. Now, I'm focusing on my target substrate, this compound. I've compiled the reaction's core principles. I'm focusing on the azetidine ring's stability and the tertiary alcohol group's influence, particularly steric hindrance and any related side reactions. I need specifics for this unique molecule, not just general CuAAC knowledge. To better understand this molecule's potential, I need to focus on information about azetidines and experimental data.

Analyzing Azetidine Stability

I've made significant headway; azetidine rings are more stable than aziridines, despite inherent strain. I'm focusing on the impact of N-substitution on the reactivity. This knowledge will inform the next stage of my work.

Evaluating CuAAC Conditions

I'm now diving deeper into CuAAC reaction parameters, considering the stability of the azetidine ring in those conditions. The basicity of the nitrogen in N-substituted azetidines, like the tosyl-protected one, seems crucial. I'm also focusing on ligands, especially THPTA, for their protective and accelerating effects, important for the tertiary alcohol. Troubleshooting tips are also being considered, like aminoguanidine and steric hindrance.

Refining Reaction Protocols

I'm now zeroing in on optimizing the CuAAC protocol. The stability of the tosyl-protected azetidine is confirmed to be enhanced under CuAAC conditions, thanks to the reduced basicity of the nitrogen. I've compiled details on THPTA ligands, known for protecting sensitive substrates like the tertiary alcohol I'm working with. Troubleshooting, including aminoguanidine and steric effects, is on my mind. I still lack a concrete example similar to my compound, so that's the next step; finding more quantitative data is also on my list.

Reviewing Key Reaction Data

I've confirmed CuAAC's standing as a dependable click chemistry method through comprehensive searches. Details on the general mechanism are secure, and I know why Cu(I) is key, often generated in situ from Cu(II). I am now exploring its versatility, and different applications.

Analyzing Reaction Specifics

I've delved deeper, confirming CuAAC's robustness. My research highlights the mechanism, Cu(I) source, and ligand roles. I'm noting the reactivity of tertiary propargyl alcohols, like mine, which may be slower. A critical alert is the copper-induced fragmentation of tertiary propargyl carbamates, a side reaction to consider, even though my molecule is an alcohol. The N-tosyl group seems to stabilize the azetidine ring. I'm looking into solvents.

Consolidating Data and Insights

I've been gathering comprehensive data confirming CuAAC's robustness. The reaction's mechanism, the importance of Cu(I) generation (often in situ from Cu(II) with reducing agents like sodium ascorbate), and the key role of ligands (like TBTA and THPTA) in accelerating the reaction and mitigating side reactions are all well-established. Tertiary propargyl alcohols, such as my target, are generally reactive, though potentially slower. I found that tertiary propargyl carbamates are prone to copper-induced fragmentation, a key consideration for my alcohol target. The N-tosyl group will likely stabilize the azetidine ring. I've noted solvents, catalyst/ligand concentrations, and troubleshooting tips.

Technical Support Center: Troubleshooting the Reactivity of 3-Ethynyl-1-tosylazetidin-3-OL in Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Ethynyl-1-tosylazetidin-3-OL. This unique building block is of significant interest in medicinal chemistry and drug development, offering a strained azetidine ring for novel vector design combined with a terminal alkyne for bioconjugation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction.

However, its distinct structure, featuring a tertiary propargylic alcohol adjacent to a four-membered ring, can present unique challenges in achieving high reaction efficiency. This guide is designed to provide researchers with an in-depth understanding of the potential issues and to offer field-proven troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with this compound showing low or no conversion?

Low reactivity is the most common issue reported and typically stems from a combination of two factors:

  • Steric Hindrance: The primary challenge arises from the sterically congested environment around the alkyne. The bulky tosyl group and the tertiary hydroxyl group on the azetidine ring can impede the approach of the copper catalyst and the azide partner, slowing down the formation of the key copper-acetylide intermediate.

  • Catalyst Inactivation: The Cu(I) catalyst is essential for the reaction but is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of atmospheric oxygen. Inefficient catalyst turnover or rapid inactivation can halt the reaction prematurely.

Q2: Can the tertiary alcohol or the N-tosyl group directly interfere with the reaction mechanism?

While the tertiary alcohol does not directly participate in the cycloaddition, its proximity to the alkyne contributes significantly to steric bulk. Furthermore, its ability to coordinate with copper species may, in some cases, sequester the catalyst in a non-productive state. The N-tosyl group is generally stable under standard CuAAC conditions and is unlikely to react; its primary influence is electronic and steric.

Q3: Is this compound particularly prone to degradation or side reactions under click conditions?

The principal side reaction to consider is the Glaser-Hay coupling, an oxidative homodimerization of the terminal alkyne to form a 1,3-diyne. This side reaction is favored under conditions of high oxygen concentration, low azide concentration, or when the Cu(I) catalyst is not properly stabilized by ligands. The strained azetidine ring itself is generally robust to standard, well-controlled CuAAC conditions (neutral pH, room temperature).

In-Depth Troubleshooting Guides

This section provides a systematic approach to overcoming low reaction yields. We will address the most critical parameters: the catalyst system, reaction conditions, and substrate-specific effects.

Guide 1: Overcoming Catalyst Inactivation and Inefficiency

The health of the Cu(I) catalyst is paramount. The goal is to generate and maintain a sufficient concentration of the active Cu(I) species throughout the reaction.

The Underlying Problem: Oxygen dissolved in solvents or present in the reaction headspace readily oxidizes Cu(I) to Cu(II), which is inactive in the CuAAC catalytic cycle. While an in-situ reducing agent like sodium ascorbate can regenerate Cu(I) from Cu(II), high concentrations of Cu(II) can lead to side reactions and catalyst sequestration.

Solutions & Protocols:

  • Rigorous Oxygen Exclusion:

    • Action: Degas all solvents and the reaction mixture thoroughly. Use a "sparging" technique by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.

    • Causality: This physically removes dissolved oxygen, which is the primary culprit for catalyst oxidation. Maintaining an inert atmosphere via a balloon or Schlenk line prevents re-exposure.

  • Choosing the Right Copper Source & Reducing Agent:

    • Action: While Cu(II) salts (like CuSO₄·5H₂O) paired with a reducing agent (like sodium ascorbate) are common, using a dedicated Cu(I) source (e.g., CuI, CuBr, or [Cu(CH₃CN)₄]PF₆) can provide a higher initial concentration of the active catalyst.

    • Causality: Starting with Cu(I) removes the reliance on the efficiency of the in-situ reduction step, ensuring the catalytic cycle can begin immediately. Sodium ascorbate should still be included in stoichiometric amounts (relative to copper) to scavenge any oxygen that enters the system and regenerate any Cu(I) that is oxidized.

  • The Critical Role of Accelerating Ligands:

    • Action: Employ a copper-stabilizing and accelerating ligand. For sterically hindered substrates like this, ligands are not optional; they are essential.

    • Causality: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline disulfonate (BPS) stabilize the Cu(I) oxidation state and prevent copper disproportionation. More importantly, they form the active catalyst complex that facilitates the cycloaddition, increasing the effective reaction rate and protecting the metal center. For particularly challenging substrates, a more flexible or water-soluble ligand like BTTAA may offer advantages.

This diagram outlines the decision-making process for establishing a robust catalyst system.

cluster_prep Reaction Setup cluster_ligand Ligand Strategy cluster_result Outcome A Start: Low Conversion B Degas all solvents (Ar or N2 sparge) A->B 1. Exclude O2 C Use Cu(I) source (e.g., CuI) + Sodium Ascorbate B->C 2. Optimize Cu Source D Add Cu(I) stabilizing ligand C->D 3. Add Ligand E Try TBTA (organic) or BTTAA (aqueous) D->E F Reaction successful E->F Yield Improved G Still low conversion? Proceed to Guide 2 E->G No Improvement

Caption: Workflow for optimizing the CuAAC catalyst system.

Guide 2: Addressing Steric Hindrance Effects

If catalyst optimization does not resolve the issue, the local steric environment of the alkyne is the likely bottleneck.

The Underlying Problem: The rate-determining step in the CuAAC cycle often involves the concerted interaction of the copper-acetylide and the azide. The bulky groups on the azetidine ring can physically block this interaction, raising the activation energy of the reaction.

Solutions & Protocols:

  • Solvent System Tuning:

    • Action: Move beyond standard THF or tBuOH/H₂O mixtures. Screen polar, aprotic solvents like DMSO or DMF.

    • Causality: These solvents can help to solvate the transition state more effectively. DMSO, in particular, is known to accelerate CuAAC reactions. However, ensure your azide partner is soluble and stable in these solvents.

  • Thermal Promotion:

    • Action: Gently heat the reaction. Instead of room temperature, try running the reaction at 40-60 °C.

    • Causality: Providing thermal energy can help the reacting partners overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction carefully, as higher temperatures can also accelerate side reactions and reagent degradation.

  • Concentration Effects:

    • Action: Increase the concentration of the reactants. If solubility allows, run the reaction at 0.5 M or higher.

    • Causality: Le Chatelier's principle applies; increasing the concentration of the azide and alkyne will favor the forward reaction, increasing the probability of successful reactive encounters despite the steric shield.

The following table provides a conceptual framework for a systematic optimization screen.

Run Copper Source (mol%) Ligand (mol%) Solvent Temp (°C) Yield (%) Notes
15% CuSO₄ / 10% NaAscNonetBuOH/H₂O25< 10Baseline - Ineffective
25% CuSO₄ / 10% NaAsc5% TBTAtBuOH/H₂O2535Ligand shows improvement
35% CuI / 10% NaAsc5% TBTAtBuOH/H₂O2555Cu(I) source is superior
45% CuI / 10% NaAsc5% TBTADMSO2570Solvent effect is significant
5 5% CuI / 10% NaAsc 5% TBTA DMSO 45 > 90 Optimized Conditions

Optimized Experimental Protocol

This protocol incorporates the solutions discussed above for a robust and high-yielding reaction.

Protocol: Optimized CuAAC of this compound with Benzyl Azide

Materials:

  • This compound (1.0 eq)

  • Benzyl Azide (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: To a dry Schlenk flask under an Argon atmosphere, add this compound and Benzyl Azide.

  • Solvent Addition: Add anhydrous, degassed DMSO to achieve a final alkyne concentration of 0.5 M. Stir the mixture until all solids are dissolved.

  • Catalyst Premix: In a separate vial, suspend CuI and TBTA in a small amount of degassed DMSO. Sonicate briefly to create a fine suspension.

  • Reaction Initiation: Add the CuI/TBTA suspension to the main reaction flask. Follow immediately with the addition of a freshly prepared solution of Sodium Ascorbate in a minimal amount of degassed DMSO.

  • Reaction Conditions: Seal the flask and place it in a pre-heated oil bath at 45 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting triazole product by column chromatography on silica gel.

cluster_main Desired CuAAC Pathway cluster_side Undesired Glaser Coupling A Azetidine-Alkyne + R-N3 C 1,4-Disubstituted Azetidine-Triazole A->C High Yield B [Cu(I) Catalyst] + Ligand B->A D 2x Azetidine-Alkyne F Alkyne Homodimer (1,3-Diyne) D->F Low Yield E [Cu(I)/Cu(II)] + O2 (Trace) E->D

Caption: Competing reaction pathways for the terminal alkyne.

References

  • Glaser-Hay Coupling. Wikipedia. [Link]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

Validation & Comparative

Head-to-head comparison of different catalysts for 3-Ethynyl-1-tosylazetidin-3-OL reactions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Reaction Research

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Safety Operating Guide

3-Ethynyl-1-tosylazetidin-3-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

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